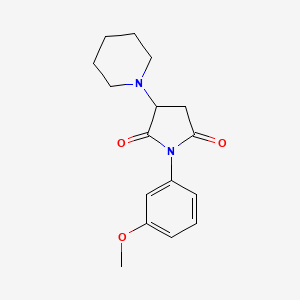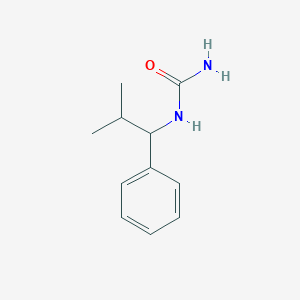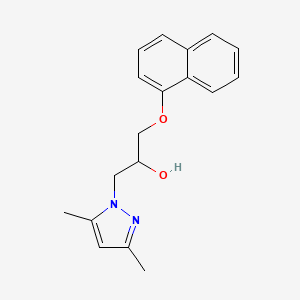![molecular formula C19H24O3 B4887393 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4887393.png)
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure that includes methoxyphenoxy and ethoxy groups
Preparation Methods
The synthesis of 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with other reagents under specific conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene can be compared with similar compounds such as:
2-(2-Methoxyphenyl)ethylamine: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy group but differs in its overall structure and properties.
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-10-9-15(3)13-19(16)22-12-11-21-18-8-6-5-7-17(18)20-4/h5-10,13-14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELOASLTNAPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B4887327.png)
![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4887333.png)


![2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B4887373.png)
![N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE](/img/structure/B4887379.png)


METHYL}ACETAMIDE](/img/structure/B4887395.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B4887402.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
